molecular formula C11H13BrO2 B189880 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL CAS No. 135048-94-1

4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL

Cat. No. B189880
M. Wt: 257.12 g/mol
InChI Key: HTAGDFOCHJHXHE-UHFFFAOYSA-N
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Description

The compound “4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL” is a brominated organic compound. Brominated compounds are often used in medicinal chemistry due to their unique reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for “4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL” were not found, there are general methods for synthesizing brominated compounds and tetrahydropyrans .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL” are not available in the literature .


Physical And Chemical Properties Analysis

Physical and chemical properties such as molecular weight, purity, and physical form can be determined using various analytical techniques .

Scientific Research Applications

Biomedical Applications

The compound 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, similar to its derivative mentioned in a study by Ryzhkova et al. (2020), holds promise in biomedical applications. The study focused on the synthesis of a related compound with potential use in regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Organic Synthesis Research

In organic chemistry, derivatives of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL are used to study multicomponent reactions. Dintzner et al. (2012) described an undergraduate research project exploring the synthesis of a related compound via an environmentally friendly reaction, demonstrating its utility in educational and research settings (Dintzner, Maresh, Kinzie, Arena, & Speltz, 2012).

Kinetic and Mechanistic Studies

Álvarez-Aular et al. (2018) conducted experimental and theoretical studies on the pyrolysis of compounds including derivatives of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL. Their research provides insights into the kinetics and mechanism of these reactions, which are crucial for understanding the behavior of these compounds under thermal conditions (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).

Photochemical Research

Mori and Maeda (1991) explored the photochemical reactions of derivatives of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, revealing their behavior under light irradiation. This research contributes to the understanding of photochemical properties of these compounds, which is important in fields like materials science and photochemistry (Mori & Maeda, 1991).

Safety And Hazards

Safety data sheets provide information on the hazards of a compound and how to handle it safely. They include information on toxicity, environmental impact, and first aid measures .

properties

IUPAC Name

4-(3-bromophenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAGDFOCHJHXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL

Synthesis routes and methods

Procedure details

To a stirred −78° C. solution of 1,3-dibromobenzene (19.71 g, 81.05 mmol) in THF (150 mL) is added 1.6 M butyl lithium in hexane (50.66 mL, 81.05 mmol) and the reaction is stirred 10 minutes. 4H-Pyran-4-one, tetrahydro- (5.41 g, 54.04 mmol) is added dropwise and the reaction is stirred at −78° C. for 2 h. The reaction is quenched by addition of saturated aqueous ammonium chloride (25 mL) and is then diluted with minimal water and extracted with EtOAc. The organic layer is dried over Na2SO4 and the solvent is removed under reduced pressure to afford a residue that is purified by silica gel chromatography eluting with a linear gradient of 5% to 100% EtOAc in hexanes to give the title compound (11.18 g, 76%). GC-MS (m/e): (79Br/81Br) 256, 258 (M−1).
Quantity
19.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50.66 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Malanda, PY Abécassis, P Barnéoud, P Brunel… - Data in brief, 2019 - Elsevier
This article describes the chemical synthesis, ADME and pharmacological properties and early safety pharmacology evaluation of a series of novel Nurr1/NOT agonist. It is meant as a …
Number of citations: 1 www.sciencedirect.com

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